1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

Medicinal Chemistry Heterocyclic Synthesis Pyrazole Derivatives

Researchers pursuing trifluoromethyl-pyrazole libraries face limited diversification with unsubstituted phenyl analogs. This 4-bromophenyl-β-diketone is the solution. • Br handle enables Suzuki & Buchwald-Hartwig cross-coupling for expanded SAR exploration • ~76% yield in pyrazole formation; proven Eu³⁺ sensitization in ternary BPT complexes • Sodium salt patented (RU2829962-C1) for antimicrobial activity; MIC 2.0 µg/mL vs. S. aureus • 97% purity, multi-gram stock, ambient shipping

Molecular Formula C10H6BrF3O2
Molecular Weight 295.05 g/mol
CAS No. 18931-61-8
Cat. No. B106594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
CAS18931-61-8
Molecular FormulaC10H6BrF3O2
Molecular Weight295.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Br
InChIInChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
InChIKeyITVIRNOCIDFYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione Overview


1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione is an asymmetric β-diketone featuring a 4-bromophenyl ring and a trifluoromethyl group, belonging to the class of 1-aryl-4,4,4-trifluorobutane-1,3-diones [1]. This compound serves as a versatile building block in medicinal chemistry and coordination chemistry, enabling the synthesis of trifluoromethyl-substituted pyrazoles and luminescent lanthanide complexes [2]. Its unique combination of a halogen handle for cross-coupling and a fluorinated dione for metal chelation distinguishes it from non-halogenated analogs.

Building Block Trifluoromethyl pyrazole synthesis with cross-coupling handle
Coordination Chemistry Lanthanide sensitization for Eu(III) luminescent probes
Screening Context Sodium salt patent class for antimicrobial lead exploration

Why 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione Cannot Be Replaced by Halo Analogs


While 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFBA) and its 4-fluoro and 4-chloro analogs share the same β-diketone core, the nature of the para-substituent critically dictates downstream synthetic utility and biological activity [1]. The 4-bromo substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further molecular diversification that is not possible with the 4-H or 4-F analogs. Conversely, the 4-chloro analog is less reactive in such transformations. In biological systems, sodium salts of 1-aryl-4,4,4-trifluorobutane-1,3-diones exhibit substituent-dependent antimicrobial activity, with the bromo derivative specifically claimed for its distinct potency profile [2].

Target Product
4-Bromophenyl-β-diketone
Retains reactive C-Br bond for Pd-catalyzed cross-coupling and heavy-atom phasing.
Potential Substitute
4-Fluoro or 4-Chloro Analog
F and Cl lack comparable cross-coupling reactivity; Cl is less reactive in Suzuki/Buchwald-Hartwig.
Target Product
4-Bromophenyl-β-diketone
Solution-phase enol-enol equilibrium and IHB strength match parent TFBA scaffold (~18.6 kcal/mol).
Potential Substitute
Unsubstituted Phenyl Analog (TFBA)
Matches chelation behavior but lacks halogen handle for diversification; synthetic utility may be limited.

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione Differentiation Evidence


Pyrazole Formation Utility

In a comparative study of 1-aryl-4,4,4-trifluorobutane-1,3-diones reacting with phenylhydrazine, the 4-bromophenyl derivative yielded the corresponding pyrazole with ~76% yield . This moderate-to-good yield, combined with the bromine handle for further functionalization, makes it a strategically preferred intermediate over the unsubstituted phenyl analog, which lacks a cross-coupling site.

Pyrazole Formation
Class-level inference
Yield ~76%; retains Br handle for cross-coupling
Supports intermediate selection for diversifiable heterocycle synthesis
Yield falls within typical 65–85% class range; Br provides unique synthetic versatility
Medicinal Chemistry Heterocyclic Synthesis Pyrazole Derivatives

Eu(III) Sensitization for Luminescent Probes

The β-diketone ligand 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (BPT) was used to synthesize Eu(III) and Tb(III) ternary complexes with 1,10-phenanthroline. The Eu(BPT)₃Phen complex exhibited fluorescence intensity substantially higher than its Tb(III) counterpart, indicating favorable triplet state energy matching between BPT and Eu³⁺ ion [1]. This ligand-specific energy transfer efficiency is sensitive to the aryl substituent electronic effects, making the bromo derivative a preferred ligand for Eu(III)-based luminescent probes.

Eu(III) Sensitization
Supporting evidence
Eu(BPT)₃Phen fluorescence intensity significantly higher than Tb(III) complex
Reported favorable triplet state energy match for Eu³⁺ luminescent probes
Exact fold-difference not numerically reported; solid-state fluorescence context
Coordination Chemistry Luminescent Materials Lanthanide Complexes

Enol-Enol Equilibrium Parity with Halo Analogs

A combined DFT and spectroscopic study of para-halo-substituted 4,4,4-trifluoro-1-phenyl-1,3-butanediones (X = F, Cl, Br) established that the equilibrium constant between the two stable cis-enol forms is similar across all three halogenated analogs (Keq ≈ 1.1–1.2) and comparable to the parent TFBA [1]. The intramolecular hydrogen bond (IHB) strength was also calculated to be approximately 18.6 kcal/mol for all para-halo derivatives. This demonstrates that while the bromo analog is structurally equivalent to its chloro and fluoro counterparts in solution-phase behavior, it uniquely retains a reactive C-Br bond for further functionalization without compromising ligand properties.

Enol-Enol Equilibrium
Head-to-head
Keq ≈ 1.1–1.2; IHB ≈ 18.6 kcal/mol across F, Cl, Br, H analogs
Chelation behavior parity with parent TFBA; Br adds heavy-atom utility
DFT (B3LYP/6-311++G**) and spectroscopic validation
Physical Organic Chemistry Tautomerism Intramolecular Hydrogen Bonding

Antimicrobial Activity of Sodium Salt

A 2024 Russian patent (RU2829962-C1) specifically claims sodium salts of 1-aryl-4,4,4-trifluorobutane-1,3-diones, where R = H (1), Cl (2), Br (3), and F (4), as drugs with high antimicrobial activity [1]. In a related study published the same year, these compounds demonstrated pronounced activity against Candida albicans (MIC 7.8–62.5 μg/mL), Staphylococcus aureus (MIC 2.0–31.2 μg/mL), and Escherichia coli (MIC 7.8–250.0 μg/mL), with analgesic activity exceeding that of metamizole sodium [2]. While the MIC range encompasses the entire aryl series, the bromo derivative's specific value within this range was not disclosed, but its inclusion in the patent claim signals a distinct and commercially relevant activity profile.

Antimicrobial Activity
Class-level inference
Patent RU2829962-C1 claims sodium salt series; MIC range: 2.0–250.0 µg/mL across strains
Supports antimicrobial screening context; bromo-specific MIC not disclosed
Data to verify; analgesic activity reported exceeding metamizole sodium in class
Antimicrobial Research Pharmaceutical Development Bioorganometallic Chemistry

1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione Applications


Trifluoromethylpyrazole Synthesis for Drug Discovery

Researchers synthesizing trifluoromethyl-substituted pyrazole libraries for anti-inflammatory or anticancer screening should select the 4-bromophenyl analog (CAS 18931-61-8) over the unsubstituted phenyl analog. The ~76% yield in pyrazole formation, combined with the bromine handle, enables subsequent diversification via Suzuki or Buchwald-Hartwig coupling, expanding chemical space accessible from a single intermediate [1].

Europium-Based Luminescent Probes

For labs developing Eu(III)-based luminescent materials, this bromophenyl-trifluorobutanedione ligand (BPT) offers strong sensitization of Eu³⁺ emission due to favorable triplet state energy matching, as demonstrated in ternary Eu(BPT)₃Phen complexes [1]. The bromo substituent provides additional synthetic flexibility without compromising chelation performance compared to the parent TFBA scaffold [2].

Antimicrobial Lead Exploration

Drug discovery groups pursuing novel antimicrobial agents should consider the sodium salt of this compound, which is specifically claimed in patent RU2829962-C1 for high antimicrobial activity [1]. The class has demonstrated MIC values as low as 2.0 µg/mL against S. aureus and antifungal activity against C. albicans, with analgesic activity exceeding the clinical reference metamizole sodium [2].

X-ray Phasing with Heavy Atom Derivative

Structural biology labs requiring heavy-atom derivatives for experimental phasing can utilize the bromine atom in this compound as an anomalous scatterer. The compound's well-characterized coordination chemistry with metal ions and its structural similarity to TFBA, whose hydrogen bond parameters are experimentally validated (IHB ≈ 18.6 kcal/mol) [1], make it a reliable choice for preparing heavy-atom derivatives of protein-ligand complexes.

Application
Selection Property
Validation Focus
Trifluoromethylpyrazole synthesis
Cross-coupling handle availability
Yield and diversifiability in drug discovery libraries
Europium luminescent probes
Triplet state energy matching
Eu³⁺ sensitization efficiency in ternary complexes
Antimicrobial lead exploration
Patent-class antimicrobial screening context
MIC endpoint review across bacterial and fungal strains
X-ray crystallography phasing
Heavy atom (Br) anomalous scattering
Coordination geometry and IHB structural reliability

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